

3-(Pyridin-2-yl)aniline dihydrochloride CAS number 1170936-92-1

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Compound of Interest

Compound Name: 3-(Pyridin-2-yl)aniline
dihydrochloride

Cat. No.: B581348

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An In-depth Technical Guide to **3-(Pyridin-2-yl)aniline dihydrochloride** (CAS: 1170936-92-1)

This technical guide provides a comprehensive overview of **3-(Pyridin-2-yl)aniline dihydrochloride**, a heterocyclic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document details its physicochemical properties, spectroscopic characteristics, synthesis methodology, and potential applications based on the biological activity of related structures.

Physicochemical Properties

3-(Pyridin-2-yl)aniline dihydrochloride is the salt form of the parent compound, 3-(pyridin-2-yl)aniline. The dihydrochloride salt enhances the compound's solubility in aqueous media, which is often advantageous for biological assays and formulation studies. While specific experimental data for the melting and boiling points of the dihydrochloride salt are not consistently reported in publicly available literature, the properties of the parent aniline and computed data for the salt are summarized below.

Property	Value	Source
CAS Number	1170936-92-1	[1]
Molecular Formula	C ₁₁ H ₁₂ Cl ₂ N ₂	[1]
Molecular Weight	243.13 g/mol	[1]
IUPAC Name	3-pyridin-2-ylaniline;dihydrochloride	[1]
Parent Compound CAS	15889-32-4	[2]
Parent Compound M.W.	170.21 g/mol	[2]
Parent M.P.	Not specified	
Parent B.P.	145-147 °C at 0.1 mmHg	[3]
Storage	Room temperature, sealed in dry conditions	[4][5]

Spectroscopic Data

Detailed experimental spectra for **3-(Pyridin-2-yl)aniline dihydrochloride** are not readily available in the public domain. However, based on the chemical structure, the expected spectroscopic features can be predicted. Chemical suppliers may provide compound-specific spectra upon request.[5][6]

¹H NMR Spectroscopy

In a ¹H NMR spectrum, the formation of the dihydrochloride salt would cause a significant downfield shift of all proton signals, particularly those on the pyridine and aniline rings, due to the positive charges on the nitrogen atoms.[7] The aromatic region (typically 7.0-9.0 ppm) would show complex splitting patterns corresponding to the protons on both the pyridine and aniline rings. The protons ortho to the pyridinium nitrogen would be the most deshielded. The -NH₃⁺ protons would likely appear as a broad singlet.

¹³C NMR Spectroscopy

The ^{13}C NMR spectrum would display 11 distinct signals for the carbon atoms of the aromatic rings. Similar to the proton NMR, the carbon signals of the pyridinium and anilinium rings would be shifted downfield compared to the free base. The carbons directly attached to the nitrogen atoms would show the most significant shifts.

Infrared (IR) Spectroscopy

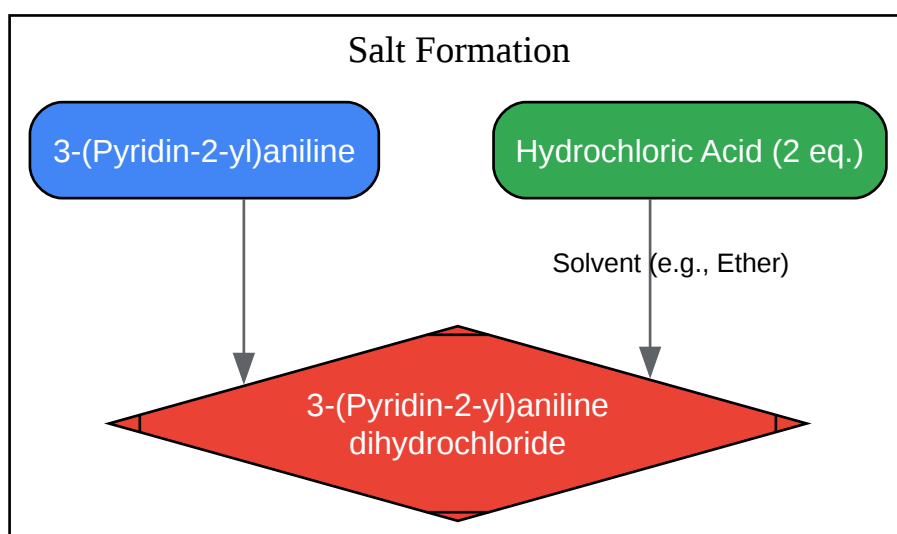
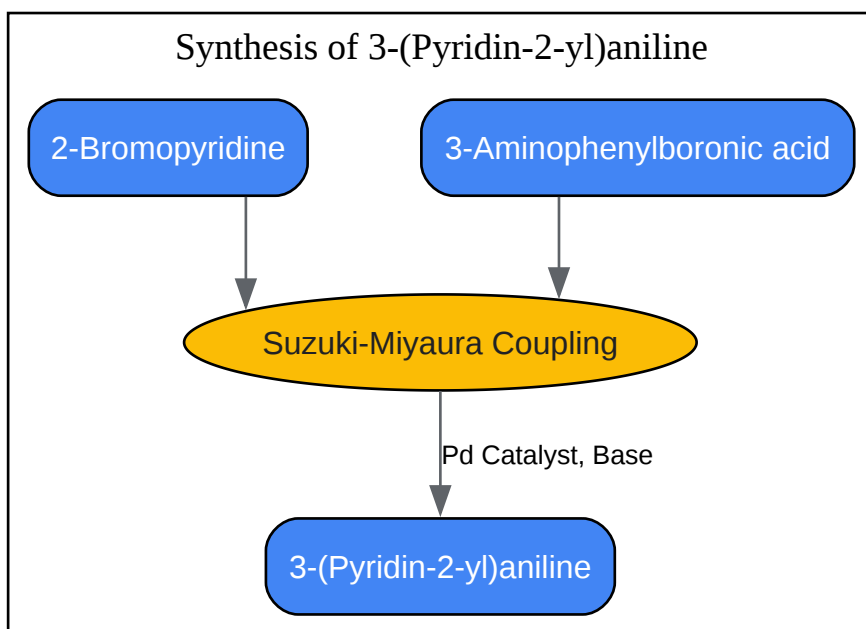
The IR spectrum is expected to show characteristic absorption bands. A broad band in the $2500\text{--}3000\text{ cm}^{-1}$ region would be indicative of the N-H stretching vibrations of the anilinium ($-\text{NH}_3^+$) and pyridinium ($\text{N}^+\text{-H}$) groups. Aromatic C-H stretching vibrations would appear around $3000\text{--}3100\text{ cm}^{-1}$. The C=C and C=N stretching vibrations of the aromatic rings would be observed in the $1400\text{--}1600\text{ cm}^{-1}$ region.^[8]

Synthesis and Experimental Protocols

The synthesis of 3-(pyridin-2-yl)aniline is most commonly achieved via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction.^[9] This method involves the coupling of an organoboron compound with an organohalide.

General Synthesis Workflow

A plausible synthetic route involves the Suzuki-Miyaura coupling of 2-bromopyridine with 3-aminophenylboronic acid. The resulting 3-(pyridin-2-yl)aniline free base can then be treated with hydrochloric acid to yield the dihydrochloride salt.



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General synthesis workflow for **3-(Pyridin-2-yl)aniline dihydrochloride**.

Detailed Experimental Protocol (Suzuki-Miyaura Coupling)

The following is a representative protocol for the synthesis of the parent aniline, which can be adapted from established methods for similar biaryl syntheses.^{[10][11]}

- **Reaction Setup:** To a flame-dried round-bottom flask, add 3-aminophenylboronic acid (1.2 equivalents), a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (0.05 equivalents), and a base such as potassium carbonate (2.0 equivalents).
- **Solvent and Reagents:** Add a degassed solvent mixture, for example, a 3:1 mixture of dioxane and water.
- **Reactant Addition:** Add 2-bromopyridine (1.0 equivalent) to the flask.
- **Reaction Conditions:** Heat the mixture to reflux (e.g., 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate.
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure 3-(pyridin-2-yl)aniline.
- **Salt Formation:** Dissolve the purified aniline in a suitable solvent like diethyl ether or methanol. Add a solution of hydrochloric acid (2.0 equivalents) in the same solvent dropwise with stirring. The dihydrochloride salt will precipitate and can be collected by filtration, washed with cold solvent, and dried under vacuum.

Applications in Drug Discovery

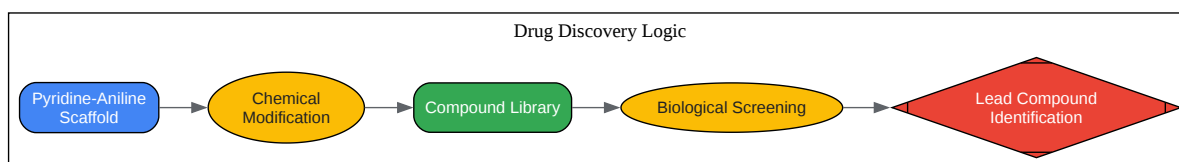
While specific biological activities for **3-(pyridin-2-yl)aniline dihydrochloride** are not extensively documented, the pyridine-aniline scaffold is a key structural motif in many biologically active compounds. Derivatives of pyridine are known to exhibit a wide range of pharmacological effects.^[12]

Potential Biological Activities

- **Antiproliferative Activity:** Many pyridine derivatives have been investigated for their potential as anticancer agents. The presence of specific functional groups, such as -OH or -NH₂, can enhance their activity against various cancer cell lines.^[12]

- **Antimicrobial and Antimalarial Activity:** The pyridine ring is a common feature in compounds developed to combat infectious diseases. Certain pyridine derivatives have shown promising activity against bacterial strains and the Plasmodium parasite.^{[13][14]}
- **Kinase Inhibition:** The pyridine-aniline core can serve as a scaffold for designing kinase inhibitors, which are a major class of drugs used in oncology and for treating inflammatory diseases. The nitrogen atoms can act as hydrogen bond acceptors, facilitating binding to the ATP-binding pocket of kinases.

The logical relationship for exploring the therapeutic potential of this compound class is illustrated in the diagram below.



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Drug discovery workflow for pyridine-aniline derivatives.

Conclusion

3-(Pyridin-2-yl)aniline dihydrochloride is a valuable building block for chemical synthesis and a potential starting point for drug discovery programs. Its synthesis is accessible through well-established cross-coupling methodologies. While specific biological data for this compound is limited, the broader class of pyridinylaniline derivatives holds significant therapeutic potential, particularly in oncology and infectious diseases. Further research into the biological activity of this and related compounds is warranted to explore their full potential.

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